molecular formula C24H38S2 B3047356 2,2'-Bithiophene, 3,3'-dioctyl- CAS No. 138058-53-4

2,2'-Bithiophene, 3,3'-dioctyl-

Cat. No.: B3047356
CAS No.: 138058-53-4
M. Wt: 390.7 g/mol
InChI Key: NUKWQYRYPHRJSO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 3,3’-dioctyl- is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The addition of octyl groups at the 3,3’ positions enhances the solubility and processability of the compound, making it valuable in various applications, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 3,3’-dioctyl- typically involves the cross-coupling of 2-halo thiophenes. One common method is the Stille coupling reaction, where 2,2’-bithiophene is reacted with octyl-substituted stannanes in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like toluene and temperatures around 100°C.

Industrial Production Methods: Industrial production of 2,2’-Bithiophene, 3,3’-dioctyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bithiophene, 3,3’-dioctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes .

Scientific Research Applications

2,2’-Bithiophene, 3,3’-dioctyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bithiophene, 3,3’-dioctyl- exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transfer, making it an excellent material for organic electronics. The octyl groups enhance solubility and processability, facilitating its incorporation into various devices. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes .

Comparison with Similar Compounds

    2,2’-Bithiophene: The parent compound without octyl substitution.

    3,3’-Dibromo-2,2’-bithiophene: A halogenated derivative used in further functionalization.

    2,2’5’,2’'-Terthiophene: A trimer of thiophene with extended conjugation.

Uniqueness: 2,2’-Bithiophene, 3,3’-dioctyl- stands out due to its enhanced solubility and processability, which are critical for practical applications in organic electronics. The octyl groups reduce steric hindrance and improve the compound’s ability to form thin films, making it more suitable for device fabrication compared to its unsubstituted or halogenated counterparts .

Properties

IUPAC Name

3-octyl-2-(3-octylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-25-23(21)24-22(18-20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKWQYRYPHRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467442
Record name 2,2'-Bithiophene, 3,3'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138058-53-4
Record name 2,2'-Bithiophene, 3,3'-dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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